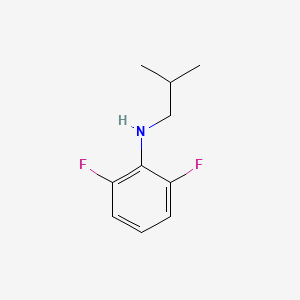

2,6-difluoro-N-(2-methylpropyl)aniline

Beschreibung

2,6-Difluoro-N-(2-methylpropyl)aniline is an organofluorine compound with the molecular formula C₁₀H₁₃F₂N and a molar mass of 185.21 g/mol . Structurally, it consists of a benzene ring substituted with two fluorine atoms at the 2- and 6-positions and a 2-methylpropyl (isobutyl) group attached to the amine nitrogen. This configuration imparts unique steric and electronic properties:

- The fluorine atoms are electron-withdrawing, reducing electron density on the aromatic ring and influencing reactivity in electrophilic substitution reactions.

- The branched 2-methylpropyl group introduces steric hindrance, which may affect interactions in catalytic or biological systems.

The compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, as evidenced by its role in the preparation of complex amides in recent patents .

Eigenschaften

Molekularformel |

C10H13F2N |

|---|---|

Molekulargewicht |

185.21 g/mol |

IUPAC-Name |

2,6-difluoro-N-(2-methylpropyl)aniline |

InChI |

InChI=1S/C10H13F2N/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7,13H,6H2,1-2H3 |

InChI-Schlüssel |

KHTPWWXAPNHMQN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CNC1=C(C=CC=C1F)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2,6-difluoro-N-(2-methylpropyl)aniline with analogous aniline derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Structural and Physicochemical Comparisons

Key Findings from Comparative Analysis

Electronic Effects

- Fluorine vs. Nitro Groups : The nitro group in 2,6-difluoro-N-(2-nitrophenyl)aniline is strongly electron-withdrawing, making the compound more reactive in nucleophilic aromatic substitution compared to the alkylated 2-methylpropyl derivative.

- Perfluoroalkyl Chains : Derivatives like 2,6-dimethyl-4-perfluoro-n-hexylaniline exhibit extreme hydrophobicity and chemical inertness due to perfluorinated chains, contrasting with the moderate polarity of 2,6-difluoro-N-(2-methylpropyl)aniline.

Steric Hindrance

- The 2-methylpropyl group in the target compound provides moderate steric bulk, whereas 2,6-diisopropyl groups in the iridium ligand create significant hindrance, critical for stabilizing metal complexes in catalytic borylation.

Biological and Catalytic Activity

- Agrochemicals : Nitro-substituted anilines (e.g., 2,6-difluoro-N-(2-nitrophenyl)aniline ) are common in herbicides due to their electron-deficient aromatic rings, which enhance binding to biological targets.

- Pharmaceuticals : The 2-methylpropyl group in the target compound facilitates its use as a lipophilic intermediate in drug synthesis, as seen in recent patents for kinase inhibitors .

Thermodynamic Stability

- Perfluoroalkylated anilines exhibit high thermal stability and resistance to oxidation, whereas alkylated derivatives like the target compound are more susceptible to oxidative degradation.

Research Implications and Industrial Relevance

- Pharmaceutical Synthesis : The steric and electronic profile of 2,6-difluoro-N-(2-methylpropyl)aniline makes it advantageous for constructing bioactive molecules requiring fluorine substitution and controlled lipophilicity .

- Agrochemicals : Differences in reactivity between nitro- and alkyl-substituted anilines underscore the need for tailored substituents in pesticide design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.